Allyl undecanoate

Gas chromatography Kovats retention index Analytical method validation

Allyl undecanoate (IUPAC: prop-2-enyl undecanoate; CAS 17308-90-6; EINECS 241-338-0; UNII: Q1AXF4KVA6) is a saturated fatty acid ester with molecular formula C₁₄H₂₆O₂ and a molecular weight of 226.355 g·mol⁻¹. It is formed by esterification of undecanoic acid (C11:0) with allyl alcohol, yielding a colorless liquid characterized by a fruity, sweet, and floral aroma.

Molecular Formula C14H26O2
Molecular Weight 226.35 g/mol
CAS No. 17308-90-6
Cat. No. B095318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl undecanoate
CAS17308-90-6
Molecular FormulaC14H26O2
Molecular Weight226.35 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(=O)OCC=C
InChIInChI=1S/C14H26O2/c1-3-5-6-7-8-9-10-11-12-14(15)16-13-4-2/h4H,2-3,5-13H2,1H3
InChIKeyPSGSIXPTLRADTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allyl Undecanoate (CAS 17308-90-6): Procurement-Relevant Physicochemical Profile and Identity Confirmation


Allyl undecanoate (IUPAC: prop-2-enyl undecanoate; CAS 17308-90-6; EINECS 241-338-0; UNII: Q1AXF4KVA6) is a saturated fatty acid ester with molecular formula C₁₄H₂₆O₂ and a molecular weight of 226.355 g·mol⁻¹ [1]. It is formed by esterification of undecanoic acid (C11:0) with allyl alcohol, yielding a colorless liquid characterized by a fruity, sweet, and floral aroma . The compound bears an 11-carbon linear alkanoate chain linked to a terminal allyl group (CH₂=CH–CH₂–), placing it within the homologous series of allyl alkanoates. Unlike its unsaturated analog allyl 10-undecenoate (CAS 7493-76-7, FEMA 2044), allyl undecanoate possesses a fully saturated acid backbone (C11:0 vs. C11:1), a structural distinction that drives measurable differences in hydrophobicity, thermal stability, oxidative resistance, and regulatory status relevant to procurement decisions [2].

Why Allyl Undecanoate Cannot Be Generically Substituted: Chain Length, Saturation, and Regulatory Divergence


Within the allyl alkanoate homologous series, seemingly minor structural variations—chain length (±1 methylene unit) and the presence or absence of a double bond in the acid moiety—produce quantifiable shifts in gas chromatographic retention, hydrophobicity, boiling point, flash point, and regulatory approval status. Allyl undecanoate (C11:0) occupies a specific niche between allyl decanoate (C10:0) and allyl laurate (C12:0), and is structurally distinct from allyl 10-undecenoate (C11:1, Δ¹⁰) [1]. A generic substitution based solely on a shared allyl ester functional group ignores the fact that each chain-length homolog exhibits unique Kovats retention indices differing by ~78–100 units [2], boiling points separated by ~15–18 °C increments , and critically, divergent food-contact regulatory listings: allyl undecanoate lacks FEMA GRAS and JECFA approval, whereas its unsaturated counterpart allyl 10-undecenoate carries FEMA 2044 and JECFA No. 9 [3]. These differences carry direct consequences for analytical method validation, formulation performance, safety compliance, and ultimately, procurement specifications.

Quantitative Differentiation Evidence for Allyl Undecanoate Against Closest Analogs


Gas Chromatographic Retention Index: Allyl Undecanoate (RI 1555) vs. Allyl Decanoate (RI 1477) for Identity Confirmation

Allyl undecanoate exhibits a normal alkane Kovats retention index (RI) of 1555 on a non-polar Ultra-1 capillary column (25 m × 0.32 mm × 0.25 μm film, helium carrier, 3 K/min temperature ramp from 80°C to 260°C), as reported in the NIST Chemistry WebBook compilation of Okumura (1991) environmental chemical retention data [1]. In comparison, the one-carbon-shorter homolog allyl decanoate (C10:0, CAS 57856-81-2) displays an RI of 1477 on a DB-5 non-polar column [2]. The observed ΔRI of +78 units for the C11 ester relative to the C10 ester is consistent with the established ~100 RI unit increment per methylene group in homologous series on non-polar stationary phases. This RI difference provides a system-independent parameter for unambiguous chromatographic identification when both compounds may be present in complex mixtures such as fragrance formulations or environmental extracts.

Gas chromatography Kovats retention index Analytical method validation Environmental chemical screening

Saturated vs. Unsaturated Acid Moiety: LogP Comparison Between Allyl Undecanoate (C11:0) and Allyl 10-Undecenoate (C11:1)

Allyl undecanoate (saturated C11:0) has an experimentally derived LogP value of 5.57 as reported by SIELC Technologies using chromatographic hydrophobicity assessment methods [1]. In contrast, the unsaturated analog allyl 10-undecenoate (C11:1, Δ¹⁰, CAS 7493-76-7) exhibits a substantially lower computed LogP of approximately 4.02 [2]. This ΔLogP of approximately +1.55 log units for the saturated compound reflects the absence of the polarizing terminal double bond in the acid chain. The XLogP value of 5.4 reported for allyl undecanoate from an independent computational source corroborates the high hydrophobicity of this saturated ester [3]. The practical consequence is that allyl undecanoate partitions more strongly into non-polar phases—relevant for fragrance tenacity on hydrophobic substrates, extraction efficiency in organic solvent-based workup, and chromatographic retention on reversed-phase HPLC columns.

Hydrophobicity LogP Partition coefficient Formulation design Membrane permeability

Flash Point Safety Margin: Allyl Undecanoate (121.7°C) vs. Allyl 10-Undecenoate (93.4°C) for Storage and Handling Classification

Allyl undecanoate has a reported flash point of 121.7°C (closed cup method) [1]. This is 28.3°C higher than the flash point of 93.4°C reported for its unsaturated analog allyl 10-undecenoate [2]. Under the Globally Harmonized System (GHS) and many national fire codes, a flash point above 93°C places allyl undecanoate outside the 'flammable liquid' classification (Category 4 extends up to 93°C), whereas allyl 10-undecenoate at 93.4°C sits precisely at the classification boundary and may be regulated as combustible/flammable depending on jurisdiction. For procurement and operational planning, this 28.3°C margin translates to less stringent storage requirements, reduced insurance implications, and potentially lower fire-safety infrastructure costs for facilities handling allyl undecanoate in bulk quantities.

Flash point Chemical safety Storage classification Transport regulation Process safety

Boiling Point Trend in Allyl Alkanoate Homologous Series: Allyl Undecanoate (289.9°C) Positioned Between Allyl Decanoate (272°C) and Allyl Laurate (307.2°C)

The boiling point of allyl undecanoate at 760 mmHg is 289.9°C [1]. In the allyl alkanoate homologous series, allyl decanoate (C10:0) boils at 272°C and allyl laurate (C12:0) boils at 307.2°C . Allyl undecanoate thus occupies an intermediate position with a boiling point approximately +18°C above the C10 homolog and −17°C below the C12 homolog. This incremental shift of ~17–18°C per methylene group at the high end of the series provides a predictable framework for distillation-based purification and vapor-pressure-dependent application design. In comparison, the unsaturated allyl 10-undecenoate boils at 290.9°C [2]—only ~1°C higher despite having a double bond, indicating that chain-length differences dominate boiling point shifts more strongly than saturation state in this molecular weight range.

Boiling point Homologous series Distillation Purification Thermal stability Vapor pressure

Regulatory Divergence for Food-Grade Applications: Allyl Undecanoate Lacks FEMA GRAS and JECFA Approval Held by Allyl 10-Undecenoate

Allyl undecanoate (CAS 17308-90-6) is registered under EINECS 241-338-0 and UNII Q1AXF4KVA6, carries HS Code 2915900090, and has a published GHS safety data sheet . However, unlike its unsaturated counterpart allyl 10-undecenoate (FEMA No. 2044, JECFA No. 9, COE No. 442, FLAVIS No. 09.146), allyl undecanoate does not appear in the FEMA GRAS list, the FDA 21 CFR §172.515 synthetic flavoring substances table, or the JECFA evaluated flavoring substances database [1][2]. The structurally related allyl nonanoate (C9:0, FEMA 2036) and allyl octanoate (C8:0) are similarly listed in 21 CFR §172.515, but allyl undecanoate is notably absent [3]. This regulatory gap means that allyl undecanoate cannot be used as a direct food additive or flavoring substance in the United States or in jurisdictions that rely on FEMA/JECFA evaluations, whereas allyl 10-undecenoate is approved for food flavoring use at typical concentrations up to 0.5% in fragrance concentrate [4]. For procurement professionals, this is a binary decision criterion: if the intended application involves food contact or ingestion, allyl undecanoate is typically non-viable regardless of its favorable physicochemical properties.

Food contact FEMA GRAS JECFA Flavor regulation Regulatory compliance Procurement specification

Evidence-Backed Application Scenarios Where Allyl Undecanoate (CAS 17308-90-6) Is the Scientifically Preferred Selection


Non-Food Fragrance Formulations Requiring Enhanced Oxidative Stability and Higher Flash Point Safety Margin

For fine fragrance, personal care, and household product formulations where food-grade regulatory approval is not required, allyl undecanoate offers two procurement-relevant advantages over allyl 10-undecenoate: (1) the saturated C11:0 acid chain eliminates the allylic oxidation site present in the unsaturated C11:1 analog, conferring superior oxidative stability during long-term storage and elevated-temperature processing [1]; and (2) the 28.3°C higher flash point (121.7°C vs. 93.4°C) reduces flammable-liquid regulatory classification burden and associated storage/insurance costs for manufacturing facilities [2]. In addition, allyl undecanoate's LogP of 5.57 provides stronger substantivity on hydrophobic substrates such as fabric and hair compared to the less hydrophobic allyl 10-undecenoate (LogP ≈ 4.02), potentially improving fragrance longevity in laundry and personal care applications [3].

Polymer and Materials Science: Allyl Monomer with an 11-Carbon Flexible Side Chain for Copolymer Property Tuning

Allyl undecanoate serves as a comonomer in radical polymerization processes where the 11-carbon undecanoate side chain is incorporated into the polymer matrix to modulate hydrophobicity, glass transition temperature, and chain flexibility [1]. Compared to allyl decanoate (C10) and allyl laurate (C12), allyl undecanoate (C11) provides an intermediate side-chain length—offering polymer chemists a finer-grain property-tuning option without needing to blend monomers, at a boiling point (289.9°C) that is high enough for melt-processing stability yet below that of the C12 homolog (307.2°C), facilitating residual monomer removal under vacuum [2]. The established synthesis route achieving 92% yield from undecanoyl trimethylsilane and allyl alcohol provides a viable laboratory-scale preparation pathway [3].

Analytical Reference Standard for Environmental and Fragrance GC-MS Method Development

With a well-defined Kovats retention index of 1555 on non-polar methyl silicone columns [1], allyl undecanoate is suitable as a system suitability standard or retention-index marker in GC-MS methods targeting medium-chain fatty acid allyl esters in environmental samples, essential oils, or fragrance compositional analysis. The RI value of 1555 places it between allyl decanoate (RI 1477) and allyl laurate (estimated RI ~1630–1650), providing a distinct chromatographic landmark [2]. The validated reversed-phase HPLC method using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase, scalable to preparative separations and adaptable for MS-compatible conditions, further supports its utility as an analytical reference material [3].

Chemical Intermediates and Non-Therapeutic Research Applications Where Food-Grade Certification Is Irrelevant

Allyl undecanoate is explicitly designated for non-human research and industrial intermediate use [1]. This positions it appropriately for synthetic organic chemistry (e.g., as an allyl ester building block for further derivatization), industrial solvent applications, and dyes/plastics manufacturing where procurement teams can benefit from its EINECS registration (241-338-0) and established HS Code classification (2915900090) for import/export logistics without the added cost premium associated with food-grade (FEMA GRAS) certified materials [2]. Its density of 0.876 g/cm³, refractive index of 1.442, and vapor pressure of 0.00214 mmHg at 25°C provide specification parameters for incoming quality control checks [3].

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